molecular formula C12H14O3 B1327848 Ethyl 2-(2-oxopropyl)benzoate CAS No. 73013-47-5

Ethyl 2-(2-oxopropyl)benzoate

Cat. No.: B1327848
CAS No.: 73013-47-5
M. Wt: 206.24 g/mol
InChI Key: ORRRDJZGTPZYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a yellow oil with a molecular weight of 206.24 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

Ethyl 2-(2-oxopropyl)benzoate has several applications in scientific research:

Mechanism of Action

Target of Action

Ethyl 2-(2-oxopropyl)benzoate is a complex organic compound

Biochemical Pathways

A related compound, β-carbonyl selenides functionalized with ester groups, has been shown to have antioxidant and anticancer properties . This suggests that this compound may also interact with biochemical pathways related to oxidative stress and cell proliferation, but this needs to be confirmed with further studies.

Result of Action

Related compounds have been shown to have antioxidant and anticancer properties , suggesting that this compound may have similar effects

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-oxopropyl)benzoate can be synthesized through the esterification of 2-(2-oxopropyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of modified clay as a catalyst has been reported to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-oxopropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products:

Comparison with Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the ketone group.

    Methyl 2-(2-oxopropyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-(2-oxopropyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness: this compound is unique due to the presence of both ester and ketone functional groups, allowing it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

ethyl 2-(2-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRRDJZGTPZYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645685
Record name Ethyl 2-(2-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73013-47-5
Record name Ethyl 2-(2-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.